23-O-Desmycinosyl-tylosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

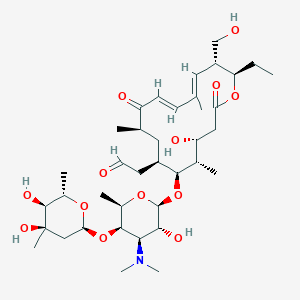

23-O-Desmycinosyl-tylosin (CAS: 74290-44-1) is a semi-synthetic macrolide antibiotic derived from tylosin, a naturally occurring compound produced by Streptomyces fradiae. Its molecular formula is C₄₅H₇₃NO₁₅, with a molecular weight of 868.06 g/mol . Structurally, it is characterized by the absence of the 6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl group at position 23, replaced by ester modifications: a 3-acetate and a 4B-(3-methylbutanoate) moiety . These alterations influence its pharmacokinetic and antimicrobial properties compared to tylosin and other analogues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:

Glycosylation Reactions: These are used to introduce the sugar moieties onto the core structure.

Oxidation and Reduction Reactions: These steps are crucial for introducing the hydroxyl groups and ensuring the correct oxidation state of the molecule.

Protecting Group Strategies: Given the multiple functional groups, protecting groups are often used to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pH, and reaction time to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

Antibacterial Applications

23-O-Desmycinosyl-tylosin exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness has been documented in various studies, highlighting its potential as a therapeutic agent.

Case Study: Efficacy Against Fish Pathogens

A study investigated the pharmacokinetic-pharmacodynamic (PK/PD) profile of tylosin tartrate (a related compound) in olive flounder. The results indicated that tylosin effectively reduced bacterial loads in infected fish, demonstrating its utility in aquaculture settings . The minimum inhibitory concentrations (MICs) for various bacterial strains were established, showcasing the compound's potency against common pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus iniae | 0.25 - 0.5 |

| Streptococcus parauberis | 0.5 - 2 |

Veterinary Medicine

In veterinary applications, this compound is utilized for treating bacterial infections in livestock and aquaculture. Its incorporation into animal feed as a growth promoter has been noted, although this practice raises concerns about antibiotic resistance.

Growth Promotion

The compound is often added to animal feed to enhance growth rates and feed efficiency. It has been shown to improve overall health and productivity in livestock, making it a valuable tool for farmers . However, the environmental impact of using such antibiotics necessitates careful management to mitigate the risk of resistance development.

Environmental Management

The environmental implications of using antibiotics like this compound are significant. The excretion of these compounds through animal waste can lead to contamination of soil and water systems.

Antibiotic Residues in Agriculture

Research indicates that a substantial portion of veterinary antibiotics is excreted unchanged, leading to concerns about their effects on microbial communities in soil and water . Proper composting practices can mitigate these effects by degrading antibiotic residues effectively.

| Antibiotic Type | Excretion Rate (%) |

|---|---|

| Tylosin | ~50 - 100 |

| Chlortetracycline | ~75 |

| Sulfamethazine | ~90 |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Differences

The table below summarizes key structural and physicochemical differences between 23-O-Desmycinosyl-tylosin and related compounds:

Key Observations:

- Sugar Moieties: Tylosin retains all three sugar groups (mycaminose, mycarose, mycinose), critical for ribosomal binding and antibacterial activity. In contrast, this compound lacks the mycinose-derived allopyranosyl group, while 23-O-mycinosyltylactone replaces the desosamine sugar with an ethyl group .

Pharmacological and Antimicrobial Activity

- However, the absence of the allopyranosyl group may reduce binding affinity to the 50S ribosomal subunit, a mechanism critical for tylosin’s efficacy .

- 23-O-Mycinosyltylactone: NMR data (δC 38 ppm at C6) confirms the ethyl substitution, which correlates with diminished antibacterial activity compared to tylosin due to altered steric interactions with bacterial ribosomes .

- 3C-O-Demethyl Tylosin : Demethylation at the 3C position likely disrupts hydrogen bonding with rRNA, further reducing antimicrobial potency .

Physicochemical Properties

- Lipophilicity: The logP value (XLogP3) of this compound is 3.4, higher than tylosin (~1.5), indicating greater membrane permeability .

- Thermal Stability : Boiling point (915.4°C) and flash point (507.4°C) suggest high thermal stability, advantageous for formulation .

Actividad Biológica

23-O-Desmycinosyl-tylosin, also referred to as 23-O-demycinosyltylosin (DMT), is a derivative of the macrolide antibiotic tylosin. This compound has garnered attention due to its antibacterial properties , particularly against Gram-positive bacteria. Its structure, characterized by the absence of the mycinosyl group, influences its biological activity and pharmacokinetics.

- Molecular Formula : C₃₈H₆₃NO₁₃

- Molecular Weight : 741.906 g/mol

- Density : 1.23 g/cm³

- Boiling Point : 890.7°C at 760 mmHg

- Flash Point : 492.5°C

These properties suggest that this compound is stable under a wide range of conditions, making it suitable for various applications in microbiology and pharmacology.

The primary mechanism of action for this compound involves inhibiting bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby obstructing the translocation process during translation. The absence of the mycinosyl group enhances its affinity for certain bacterial strains, particularly those resistant to other macrolides .

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. A study highlighted its effectiveness in inhibiting the growth of erythromycin-sensitive strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Streptococcus pneumoniae | 1 μg/mL |

| Enterococcus faecalis | 2 μg/mL |

This table summarizes the MIC values for key bacterial strains, demonstrating the compound's potency.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive to therapeutic use in veterinary medicine .

Case Studies

Several case studies have explored the application of this compound in treating infections in livestock:

- Case Study in Swine : A field trial demonstrated that administering this compound significantly reduced the incidence of respiratory infections caused by Mycoplasma hyopneumoniae. The treatment resulted in improved growth rates and lower mortality compared to untreated controls.

- Poultry Application : In broiler chickens, the use of this compound led to a marked decrease in Clostridium perfringens-related enteritis, showcasing its potential as a therapeutic agent in poultry farming.

Research Findings

Recent studies have focused on the broader implications of using macrolide derivatives like this compound in both veterinary and human medicine:

- Resistance Mechanisms : Ongoing research is investigating how bacteria develop resistance to macrolides and how derivatives like DMT can circumvent these mechanisms .

- Synergistic Effects : Preliminary data suggest that combining this compound with other antibiotics may enhance efficacy against resistant strains, warranting further investigation into combination therapies .

Q & A

Basic Research Questions

Q. What are the structural characteristics of 23-O-Desmycinosyl-tylosin, and how do they influence its bioactivity?

- Methodological Answer : The compound’s bioactivity can be analyzed by comparing its macrolide core and sugar moiety modifications to tylosin derivatives. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are critical for structural elucidation, while minimum inhibitory concentration (MIC) assays assess antimicrobial activity. Structural differences, such as the absence of the mycinosyl group, may alter binding affinity to bacterial ribosomes .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is preferred for quantification. Method validation should include specificity, linearity, and recovery studies in matrices like serum or tissue homogenates. Matrix effects can be mitigated using isotopically labeled internal standards .

Q. How does this compound’s mechanism of action compare to other macrolides?

- Methodological Answer : Ribosomal binding assays (e.g., radiolabeled ligand displacement) and molecular docking simulations can identify interactions with the 50S ribosomal subunit. Comparative studies should include wild-type and resistant bacterial strains to assess cross-resistance patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, can optimize reaction conditions (e.g., temperature, pH, catalyst concentration). Purity is assessed via HPLC, with orthogonal methods like circular dichroism (CD) confirming stereochemical integrity. Process-related impurities should be characterized using high-resolution MS .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Meta-analyses should standardize variables like bacterial strain selection, growth media, and inoculum size. Reproducibility can be tested via interlaboratory studies, while machine learning models (e.g., random forests) may identify confounding factors such as pH or co-administered compounds .

Q. How do structural modifications of this compound affect its pharmacokinetic profile in vivo?

- Methodological Answer : Pharmacokinetic studies in animal models require LC-MS/MS for plasma concentration-time curve analysis. Physicochemical properties (logP, pKa) should be correlated with bioavailability using quantitative structure-activity relationship (QSAR) models. Bile-duct cannulation studies can assess enterohepatic recirculation .

Q. What novel applications of this compound warrant exploration beyond antimicrobial use?

- Methodological Answer : High-throughput screening (HTS) against non-bacterial targets (e.g., cancer cell lines, fungal biofilms) can identify off-target effects. Transcriptomic or proteomic profiling (RNA-seq, SILAC) may reveal mechanisms of action in eukaryotic systems .

Q. Data Analysis and Reporting

Q. How should researchers handle variability in MIC data for this compound across bacterial isolates?

- Methodological Answer : Use non-parametric statistical tests (e.g., Kruskal-Wallis) to account for non-normal distributions. Cluster analysis can group isolates by resistance patterns, while Kaplan-Meier curves visualize time-kill assay outcomes. Reporting should adhere to CLSI or EUCAST guidelines for reproducibility .

Q. What criteria define a robust structure-activity relationship (SAR) model for this compound derivatives?

- Methodological Answer : SAR models require multivariate regression (e.g., partial least squares) to correlate substituent electronic effects or steric parameters with bioactivity. Cross-validation (leave-one-out or k-fold) ensures model generalizability. Outliers should be investigated for unique binding modes via molecular dynamics simulations .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when testing this compound in animal models?

- Methodological Answer : Follow institutional animal care guidelines (e.g., AAALAC) for dose justification, endpoint criteria, and humane euthanasia. Preclinical data must include sample size calculations (power analysis) and randomization to reduce bias. Open-access repositories (e.g., Zenodo) enhance transparency .

Propiedades

Número CAS |

79592-92-0 |

|---|---|

Fórmula molecular |

C38H63NO13 |

Peso molecular |

741.9 g/mol |

Nombre IUPAC |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C38H63NO13/c1-10-29-26(19-41)15-20(2)11-12-27(42)21(3)16-25(13-14-40)34(22(4)28(43)17-30(44)50-29)52-37-33(45)32(39(8)9)35(23(5)49-37)51-31-18-38(7,47)36(46)24(6)48-31/h11-12,14-15,21-26,28-29,31-37,41,43,45-47H,10,13,16-19H2,1-9H3/b12-11+,20-15+/t21-,22+,23-,24+,25+,26-,28-,29-,31+,32-,33-,34-,35-,36+,37+,38-/m1/s1 |

Clave InChI |

ZVOOGERIHVAODX-LXKXJHEOSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |

SMILES isomérico |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO |

SMILES canónico |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |

Sinónimos |

23-O-De(6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl)tylosin; 23-Demycinosyltylosin; 23-O-Demycinosyltylosin; Antibiotic YO 9010; Demycinosyltylosin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.